molecular formula C21H15ClFN3O3S B14116817 N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B14116817
M. Wt: 443.9 g/mol
InChI Key: GNNSHOQOJQCGQY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chlorophenyl and fluorophenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Addition of the fluorophenyl group: The fluorophenyl group is incorporated via a similar substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can be compared to other similar compounds, such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a thieno[3,2-d]pyrimidine core.

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound lacks the thieno[3,2-d]pyrimidine core and has different substitution patterns.

The uniqueness of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide lies in its specific structure, which imparts distinct chemical and biological properties not found in its analogs .

Properties

Molecular Formula

C21H15ClFN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H15ClFN3O3S/c22-14-2-1-3-16(10-14)24-18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)11-13-4-6-15(23)7-5-13/h1-10H,11-12H2,(H,24,27)

InChI Key

GNNSHOQOJQCGQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

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